molecular formula C18H20N2O5 B5494624 N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5494624
M. Wt: 344.4 g/mol
InChI Key: NMFATOHDIQCLCS-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound with the molecular formula C18H20N2O5 It is characterized by the presence of benzyl, ethyl, dimethoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Alkylation: The ethyl group is introduced via alkylation of the amide nitrogen using ethyl iodide in the presence of a base such as potassium carbonate.

    Benzylation: The benzyl group is added through benzylation of the nitrogen atom using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: N-benzyl-N-ethyl-4,5-dimethoxy-2-aminobenzamide.

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and N-benzyl-N-ethylamine.

Scientific Research Applications

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and ethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The dimethoxy groups may participate in hydrogen bonding and other interactions with proteins and enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide can be compared with other similar compounds such as:

    N-benzyl-N-ethyl-4-methoxy-2-nitrobenzamide: Lacks one methoxy group, which may affect its reactivity and biological activity.

    N-benzyl-N-ethyl-4,5-dimethoxybenzamide: Lacks the nitro group, resulting in different chemical and biological properties.

    N-benzyl-N-ethyl-4,5-dimethoxy-2-aminobenzamide:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-4-19(12-13-8-6-5-7-9-13)18(21)14-10-16(24-2)17(25-3)11-15(14)20(22)23/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFATOHDIQCLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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